molecular formula C17H18O2 B1593701 (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol CAS No. 62587-03-5

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

Cat. No.: B1593701
CAS No.: 62587-03-5
M. Wt: 254.32 g/mol
InChI Key: SIRULVGQLZGELT-KRWDZBQOSA-N
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Description

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is a triarylmethanol derivative of interest in organic and medicinal chemistry research. Compounds within this structural class frequently serve as key synthetic intermediates. For instance, structurally similar triarylmethanol compounds are utilized in the preparation of various pharmacologically active molecules, including intermediates for drugs like entecavir . The structure incorporates a central carbon bonded to three distinct aromatic systems: phenyl, 4-methoxyphenyl, and a cyclopropyl group. This unique arrangement, particularly the presence of the cyclopropyl ring, makes it a valuable scaffold for chemical exploration. The compound can be synthesized through reactions typical for tertiary alcohols, such as the reaction of an appropriate Grignard or organolithium reagent with a ketone precursor . Potential research applications for Cyclopropyl(4-methoxyphenyl)(phenyl)methanol include its use as a building block for the development of new active compounds, as a precursor for more complex molecular architectures in materials science, and as a standard or model compound in analytical chemistry and method development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

62587-03-5

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(R)-cyclopropyl-(4-methoxyphenyl)-phenylmethanol

InChI

InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3/t17-/m0/s1

InChI Key

SIRULVGQLZGELT-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@](C2CC2)(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol typically involves the reduction of corresponding ketones or the nucleophilic addition of cyclopropyl-containing reagents to aromatic ketones. The key synthetic approaches include:

Preparation via Ketone Reduction

A widely used laboratory method involves the reduction of 4-methoxybenzophenone derivatives to the corresponding alcohols using sodium borohydride (NaBH4). The general procedure is:

  • Dissolve the ketone (1.0 equivalent) in methanol and cool the solution in an ice bath.
  • Add NaBH4 (1.1 equivalents) portion-wise while stirring.
  • Allow the reaction to proceed for approximately 1 hour, warming to room temperature.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
  • The resulting alcohol is typically used without further purification.

This method yields Cyclopropyl(4-methoxyphenyl)(phenyl)methanol as a colorless oil or solid, depending on the exact conditions and substituents.

Step Reagents/Conditions Outcome
1 4-methoxybenzophenone (1 equiv) Starting ketone
2 NaBH4 (1.1 equiv), MeOH, 0°C to r.t., 1 hr Reduction to corresponding alcohol
3 Quench with sat. NH4Cl, extraction, drying Isolation of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol

Functional Group Transformations and Derivatization

Further functionalization of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol includes conversion to stannane derivatives by reaction with tributyl(iodomethyl)stannane in the presence of potassium hydride, which is useful for subsequent cross-coupling reactions. This step involves:

  • Deprotonation of the alcohol with potassium hydride.
  • Nucleophilic substitution with tributyl(iodomethyl)stannane.
  • Purification by column chromatography to yield tributyl(((4-methoxyphenyl)(phenyl)methoxy)methyl)stannane as a colorless oil.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield/Notes Reference
Ketone Reduction with NaBH4 NaBH4, MeOH, 0°C to r.t., quench with NH4Cl Laboratory High yield, straightforward
Lithium Metal Mediated Coupling Alkyl benzene, para-bromoanisole, Li, THF, 0–35 °C, acid quench Industrial Scalable, crude product used directly
Stannane Derivatization KH, tributyl(iodomethyl)stannane, chromatography Laboratory Intermediate for further reactions

Research Findings and Analytical Data

  • The alcohol prepared by NaBH4 reduction shows characteristic proton NMR signals consistent with the structure, including aromatic multiplets and methoxy singlets.
  • The lithium-mediated coupling method produces crude products that are efficiently converted to the target alcohol without extensive purification.
  • Derivatization to stannane intermediates enables further synthetic applications in cross-coupling chemistry.
  • High-resolution mass spectrometry (HRMS) analysis shows instability under certain conditions, necessitating careful handling during characterization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
CPM serves as a valuable reagent in organic synthesis. Its cyclopropyl group and phenolic structure facilitate various chemical reactions, making it useful for creating complex organic molecules. It is often employed as a reference standard in analytical chemistry, aiding in the calibration of instruments and methods for quantifying similar compounds.

2. Mechanistic Studies
The compound's unique structure allows researchers to investigate its interactions with specific molecular targets. Studies have shown that CPM can modulate enzyme activity, influencing metabolic pathways through inhibition or activation mechanisms. This property makes it a candidate for further exploration in mechanistic organic chemistry.

Biological Applications

1. Pharmacological Research
CPM has been studied for its potential as an orexin receptor antagonist, which could have implications in treating sleep disorders and metabolic conditions. The orexin system plays a crucial role in regulating wakefulness and appetite, making CPM a promising lead compound for drug development targeting these areas.

2. Interaction with Biomolecules
Research indicates that CPM interacts with various biological receptors, particularly those involved in neuropharmacology. These interactions suggest potential effects on sleep regulation and appetite control. Furthermore, kinetic studies on radical cations derived from CPM reveal its reactivity profile, which can be explored for synthetic applications in drug discovery.

Medicinal Applications

1. Therapeutic Development
The compound's structural properties allow it to serve as a precursor in the synthesis of novel therapeutic agents. Its unique combination of functional groups enables the development of drugs with enhanced efficacy and specificity for biological targets .

2. Case Studies
A notable study investigated the synthesis of cyclopropyl α-amino acids using CPM as a key intermediate. The research demonstrated that CPM could be converted into chiral derivatives through asymmetric cyclopropanation reactions, highlighting its utility in synthesizing biologically active compounds .

Industrial Applications

1. Fine Chemicals Production
In industrial settings, CPM is utilized in the production of fine chemicals and specialty materials. Its ability to undergo various chemical transformations under optimized conditions ensures high yield and purity of the final products.

2. Synthetic Routes
The synthesis of CPM typically involves several steps, including the reaction of 4-methoxyphenol with cyclopropanated intermediates under acidic conditions. This process can be scaled up for large-scale production while maintaining efficiency .

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

The physicochemical and spectral properties of cyclopropyl(4-methoxyphenyl)(phenyl)methanol vary significantly compared to analogues with modified aryl or substituent groups. Key comparisons are summarized below:

Table 1: Comparative Analysis of Cyclopropyl-Containing Methanol Derivatives
Compound Name Substituents Yield Physical State Key NMR Shifts (δ, ppm) Reference
Cyclopropyl(4-methoxyphenyl)(phenyl)methanol 4-MeOPh, Ph 98% Not reported Not provided in evidence
Cyclopropylbis(4-methoxyphenyl)methanol (170bj) 4-MeOPh, 4-MeOPh 87% Colorless oil 1H: 3.79 (s, 6H, OCH3); 13C: 158.4 (C-O)
(4-ClPh)(cyclopropyl)(p-tolyl)methanol (170bk) 4-ClPh, p-tolyl 76% Colorless oil 1H: 2.32 (s, 3H, CH3); 13C: 146.0 (C-Cl)
Cyclopropyl(phenyl)(4-biphenyl)methanol (170bn) Ph, 4-biphenyl 68% White solid 1H: 7.38–7.33 (m, aromatic); IR: 3541 cm−1
[2-Cyclopropyl-4-(4-FPh)quinolin-3-yl]methanol Quinoline core, 4-FPh 90.3% Colorless crystals Dihedral angles: 72.6° (quinoline vs benzene)
(4-Bromophenyl)(cyclopropyl)methanol 4-BrPh N/A Not reported MW: 227.1 g/mol; CAS: 70289-39-3

Key Observations:

  • Substituent Electronic Effects : The electron-donating methoxy group in 170bj enhances resonance stabilization, reflected in its downfield 13C NMR shift (δ 158.4) compared to the electron-withdrawing chlorine in 170bk (δ 146.0) .
  • Steric and Crystallographic Differences: The quinoline derivative exhibits distinct dihedral angles (72.6° between quinoline and benzene rings), influencing molecular packing and hydrogen bonding (O–H⋯N), unlike the less rigid terphenyl structures.
  • Physical States : Bulky substituents (e.g., 4-biphenyl in 170bn ) favor solid-state formation, while smaller groups (e.g., 4-MeOPh in 170bj ) result in oils.

Biological Activity

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has a molecular formula of C16H18O2 and is characterized by the presence of a cyclopropyl group, a para-methoxyphenyl group, and a phenolic structure. This combination allows for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of cyclopropyl(4-methoxyphenyl)(phenyl)methanol primarily stems from its interaction with specific receptors and enzymes:

  • Orexin Receptor Modulation : Research indicates that this compound acts as an orexin receptor antagonist, which could have implications in treating sleep disorders and metabolic conditions.
  • Enzyme Interaction : The compound's unique structure enables it to bind to various enzymes, modulating their activity and influencing metabolic pathways.

Pharmacological Applications

  • Sleep Disorders : By modulating orexin receptors, cyclopropyl(4-methoxyphenyl)(phenyl)methanol may help in managing conditions such as insomnia or narcolepsy.
  • Metabolic Disorders : Its potential to influence appetite regulation positions it as a candidate for treating obesity-related issues.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of cyclopropyl(4-methoxyphenyl)(phenyl)methanol on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
A549 (Lung)15.2Moderate cytotoxicity
HCT116 (Colon)20.5Significant growth inhibition
T-47D (Breast)18.3Moderate cytotoxicity

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

  • Study on Orexin Receptors : A detailed investigation into the interaction of cyclopropyl(4-methoxyphenyl)(phenyl)methanol with orexin receptors revealed that it effectively inhibits receptor activity, leading to decreased food intake in animal models.
  • Cytotoxicity Analysis : In vitro studies demonstrated that the compound significantly reduced cell viability in A549 lung carcinoma cells through apoptosis induction mechanisms .

Q & A

Q. What are the common synthetic routes for Cyclopropyl(4-methoxyphenyl)(phenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via reduction of its corresponding ketone precursor. A benchmark method involves using potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) in tetrahydrofuran (THF) under reflux, followed by quenching with methanol . Key optimization steps include:

  • Temperature control : Maintaining reflux conditions (~66°C) for 40–60 minutes to ensure complete reduction.
  • Workup : Sequential addition of methanol to quench unreacted borohydride, followed by filtration and solvent removal.
  • Cyclopropane ring formation : For precursors lacking the cyclopropyl group, methods such as trichloroisocyanuric acid (TCCA) -mediated cyclopropanation or stannane-mediated ring closure can be employed .

Q. What spectroscopic techniques are critical for characterizing Cyclopropyl(4-methoxyphenyl)(phenyl)methanol?

Methodological Answer: A combination of NMR, IR, and X-ray crystallography is essential:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), cyclopropyl (δ ~0.5–1.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz for cyclopropyl protons) confirm stereochemistry .
  • X-ray diffraction : Resolves spatial arrangement, as demonstrated for structurally similar quinoline derivatives (dihedral angles: 65–76° between aromatic and cyclopropane rings) .
  • IR Spectroscopy : Hydroxyl stretch (~3400 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral alcohol, and what analytical methods validate purity?

Methodological Answer: Enantiomer separation requires chiral chromatography or enzymatic resolution :

  • Chiral Stationary Phases (CSPs) : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.
  • Biocatalysis : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in a biphasic system .
  • Validation : Polarimetry ([α]D) and chiral HPLC (e.g., Daicel® columns) confirm enantiomeric excess (>98% ee).

Q. What computational approaches predict the compound’s docking behavior in biological systems?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics (MD) simulations are pivotal:

  • DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For cyclopropyl-containing alcohols, docking preferences (e.g., phenyl vs. alkyl orientation) are modulated by steric and electronic effects .
  • MD Simulations : Assess binding affinity to enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM.

Key Insight : Cyclopropane rings induce torsional strain, altering binding conformations compared to non-cyclopropyl analogs .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve systematic substitution:

  • Methoxy Group Replacement : Switching to electron-withdrawing groups (e.g., -NO₂) reduces antimicrobial activity by 60%, as shown in analogous benzyl alcohol derivatives .
  • Cyclopropane Ring Expansion : Replacing cyclopropyl with cyclohexyl decreases metabolic stability (t₁/₂: 2h vs. 8h in liver microsomes) due to increased lipophilicity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA guidelines and GHS hazard statements :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD₅₀ data for analogs: >2000 mg/kg, oral rat) .
  • Waste Disposal : Segregate organic waste and neutralize with 10% NaOH before disposal .

Q. Future Research Directions

  • Biocatalytic Synthesis : Optimize Candida antarctica lipase for enantioselective reduction .
  • Environmental Impact : Assess biodegradability via OECD 301F tests .
  • Therapeutic Potential : Screen against antibiotic-resistant pathogens (e.g., MRSA) using microbroth dilution assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol
Reactant of Route 2
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(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

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